D-β-高谷氨酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-beta-homoglutamine-HCl is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its potential use in various research applications. It is a non-proteinogenic amino acid, which means that it is not naturally occurring in proteins. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

作用机制

The mechanism of action of D-beta-homoglutamine-HCl is not fully understood. However, it has been suggested that the compound may act as a substrate for enzymes involved in protein synthesis and degradation. It has also been proposed that D-beta-homoglutamine-HCl may interact with other molecules in the cell, leading to changes in cellular function.

Biochemical and Physiological Effects:

D-beta-homoglutamine-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to affect protein synthesis and degradation, as well as to modulate cellular signaling pathways. The compound has also been shown to have neuroprotective effects, and may have potential therapeutic applications for neurodegenerative diseases.

实验室实验的优点和局限性

D-beta-homoglutamine-HCl has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also non-toxic and does not have any known side effects. However, the compound may have limited solubility in aqueous solutions, which may limit its use in certain experiments.

未来方向

There are several future directions for research on D-beta-homoglutamine-HCl. One area of interest is the potential therapeutic applications of the compound for neurodegenerative diseases. Another area of interest is the development of new synthesis methods for D-beta-homoglutamine-HCl, which may improve its solubility and increase its potential use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of the compound.

合成方法

D-beta-homoglutamine-HCl can be synthesized using different methods. One of the most common methods is the solid-phase peptide synthesis (SPPS) method. This method involves the use of a resin-bound amino acid, which is coupled with other amino acids to form a peptide chain. The peptide chain is then cleaved from the resin, and the resulting peptide is purified and converted to the desired amino acid derivative.

科学研究应用

物质 P 类似物的合成

D-β-高谷氨酰胺盐酸盐已被用于物质 P (SP) 类似物的合成 . 通过固相法合成了六种在 5 位或 6 位被 D-高谷氨酰胺取代的物质 P 类似物 . 这些肽的活性在分离的豚鼠回肠和平滑肌上进行了测定 . 结果表明,用 D-高谷氨酰胺取代谷氨酰胺残基会降低活性 .

物质 P 类似物的生物活性

还研究了这些物质 P 类似物的生物活性 . 发现其中一种类似物,[D-高谷氨酰胺6]-SP (4–11) 5,可以作为物质 P 的拮抗剂 .

药物开发中的潜在应用

D-β-高谷氨酰胺盐酸盐能够修饰物质 P 类似物的活性,这表明它在药物开发方面具有潜在的应用 . 通过改变物质 P 的活性,物质 P 已知参与各种生物过程的调节,因此可能开发出针对疼痛、炎症和某些精神疾病等疾病的新治疗策略 .

在免疫刺激中的作用

虽然与 D-β-高谷氨酰胺盐酸盐没有直接关系,但值得注意的是,葡聚糖,一类生物活性天然分子,作为免疫刺激剂和潜在药物备受关注 . 鉴于葡聚糖和 D-β-高谷氨酰胺盐酸盐在结构上的相似性,D-β-高谷氨酰胺盐酸盐也可能具有免疫刺激特性。 然而,该领域还需要更多研究

安全和危害

The safety data sheet for hydrochloric acid, which is related to D-beta-homoglutamine-HCl, indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .

Relevant Papers Several papers were found during the search. One paper discussed the glutamine metabolic pathway and its importance in cell biosynthesis and bioenergetics . Another paper reviewed the physicochemical properties of vildagliptin and assessed analysis methods for its estimation in substances, medicinal formulations, and biological media . A third paper discussed the l-Glutamine-, peptidyl- and protein-glutaminases: structural features and applications in the food industry .

属性

IUPAC Name |

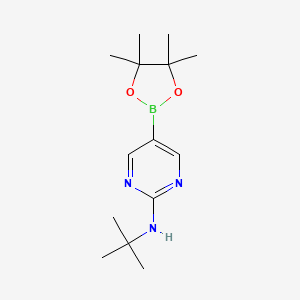

(3R)-3,6-diamino-6-oxohexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H2,8,9)(H,10,11);1H/t4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMJADDIUIIUTC-PGMHMLKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)